1-Cyclopropyl-1H-tetrazole chemical structure and bonding
1-Cyclopropyl-1H-tetrazole chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopropyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-cyclopropyl-1H-tetrazole, a heterocyclic compound of increasing interest in medicinal chemistry. The unique juxtaposition of a strained cyclopropyl ring and an aromatic, electron-rich tetrazole moiety imparts distinct physicochemical properties that are advantageous for drug design. This document delves into the synthesis, spectroscopic characterization, and computational analysis of 1-cyclopropyl-1H-tetrazole, offering field-proven insights for researchers in drug development.
Introduction: The Significance of the Cyclopropyl-Tetrazole Scaffold
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug discovery, offering improved metabolic stability and pharmacokinetic profiles. The incorporation of a cyclopropyl group, a small, strained carbocycle, can introduce conformational rigidity, enhance binding affinity, and improve metabolic stability.[1] The combination of these two pharmacophores in 1-cyclopropyl-1H-tetrazole presents a valuable building block for the development of novel therapeutics across various disease areas, including cancer, infectious diseases, and neurological disorders.[2][3] Understanding the fundamental chemical properties of this scaffold is paramount for its effective utilization in drug design and development.
Molecular Structure and Bonding
The chemical structure of 1-cyclopropyl-1H-tetrazole consists of a five-membered tetrazole ring substituted at the N1 position with a cyclopropyl group.[4] The molecular formula is C₄H₆N₄, and its molecular weight is 110.12 g/mol .[4]
Crystal Structure Analysis
X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule. The crystal structure of 1-cyclopropyl-1H-tetrazole has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7060620.[4]
The key crystallographic parameters are summarized in the table below:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21 1 | [4] |
| a (Å) | 4.9091 | [4] |
| b (Å) | 6.6220 | [4] |
| c (Å) | 8.103 | [4] |
| β (°) | 99.75 | [4] |
Caption: Crystallographic data for 1-cyclopropyl-1H-tetrazole.
The bonding within the tetrazole ring is characteristic of an aromatic system, with delocalized π-electrons across the five-membered ring. The cyclopropyl group, with its "bent" bonds, exhibits partial π-character, which can influence the electronic properties of the attached tetrazole ring. The precise bond lengths and angles from the crystal structure would provide further quantitative insight into the nature of the C-N bond connecting the two rings and the degree of electronic communication between them.
Caption: 2D representation of 1-cyclopropyl-1H-tetrazole.
Synthesis of 1-Cyclopropyl-1H-tetrazole
The most common and efficient method for the synthesis of N-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5][6] For the synthesis of 1-cyclopropyl-1H-tetrazole, this involves the reaction of cyclopropanecarbonitrile with sodium azide.
Experimental Protocol: [3+2] Cycloaddition
This protocol is a generalized procedure based on established methods for tetrazole synthesis.[6]
Materials:
-
Cyclopropanecarbonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
Procedure:
-
To a solution of cyclopropanecarbonitrile (1.0 eq) in DMF or water, add sodium azide (1.5 eq) and zinc chloride (0.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-cyclopropyl-1H-tetrazole.
Caption: Generalized workflow for the synthesis of 1-cyclopropyl-1H-tetrazole.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized 1-cyclopropyl-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5-H of the tetrazole ring, typically in the range of 8.5-9.5 ppm. The cyclopropyl protons will appear as a set of multiplets in the upfield region, generally between 0.5 and 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the C5 carbon of the tetrazole ring at around 140-150 ppm. The carbons of the cyclopropyl ring will resonate at a much higher field.
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| ~9.0 ppm (s, 1H, C5-H) | ~145 ppm (C5) |
| ~1.2-1.4 ppm (m, 1H, CH) | ~10-20 ppm (CH) |
| ~0.8-1.0 ppm (m, 4H, CH₂) | ~5-15 ppm (CH₂) |
Caption: Expected NMR spectral data for 1-cyclopropyl-1H-tetrazole.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the tetrazole ring, including N-N and C=N stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (cyclopropyl) | ~3000-3100 |
| C-H stretching (tetrazole) | ~3100-3150 |
| C=N stretching | ~1600-1650 |
| N-N stretching | ~1400-1500 |
| Ring vibrations | ~1000-1300 |
Caption: Expected characteristic IR absorption bands for 1-cyclopropyl-1H-tetrazole.[7]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 110. The fragmentation pattern is expected to involve the loss of nitrogen (N₂) and potentially the cyclopropyl group.
Computational Analysis: Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[8][9]
Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For 1-cyclopropyl-1H-tetrazole, the HOMO is likely to have significant contributions from the nitrogen lone pairs of the tetrazole ring, making it a good electron donor. The LUMO is expected to be a π* orbital of the tetrazole ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.
Caption: A simplified representation of the frontier molecular orbitals.
Applications in Drug Development
The 1-cyclopropyl-1H-tetrazole scaffold is a promising starting point for the design of new drug candidates. Its ability to act as a carboxylic acid bioisostere, coupled with the conformational constraints and metabolic stability imparted by the cyclopropyl group, makes it an attractive moiety for targeting a wide range of biological targets. Further derivatization of the tetrazole ring or the cyclopropyl group can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
1-Cyclopropyl-1H-tetrazole is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, bonding, synthesis, and spectroscopic characterization. The detailed analysis of its properties serves as a valuable resource for researchers and scientists working on the design and development of novel therapeutics.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]
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